An In-Depth Technical Guide to 8-chloro-3,4-dihydro-2H-1,4-benzoxazine
An In-Depth Technical Guide to 8-chloro-3,4-dihydro-2H-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize its chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic signature, and potential applications, particularly within the realm of drug discovery.
Core Compound Identification
8-chloro-3,4-dihydro-2H-1,4-benzoxazine belongs to the benzoxazine class of heterocyclic compounds, which are characterized by a benzene ring fused to an oxazine ring. The "-dihydro" designation indicates the presence of two added hydrogen atoms, resulting in a saturated oxazine ring. The "1,4" numbering specifies the positions of the oxygen and nitrogen atoms within the six-membered ring. The "8-chloro" prefix unambiguously defines the position of the chlorine substituent on the benzene ring.
| Identifier | Value |
| CAS Number | 939759-05-4 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| Canonical SMILES | C1COC2=C(N1)C=CC=C2Cl |
| InChI Key | Not readily available |
Physicochemical Properties
Precise experimental data for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine is not extensively reported in the literature. However, based on the known properties of its structural analogs, such as 7-chloro-3,4-dihydro-2H-1,4-benzoxazine and the parent 3,4-dihydro-2H-1,4-benzoxazine, we can project the following characteristics. The introduction of a chlorine atom is expected to increase the compound's lipophilicity (logP) and boiling point compared to the unsubstituted parent compound.
| Property | Predicted Value for 8-chloro Isomer | Comparative Data: 7-chloro Isomer[1] | Comparative Data: Parent Compound |
| Melting Point | Solid at room temperature | Not available | Not available |
| Boiling Point | > 200 °C | Not available | 118-120 °C (at 10 mmHg) |
| logP (calculated) | ~2.5 | 2.3 | 1.7 |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) | Soluble in organic solvents | Soluble in organic solvents |
Synthesis Protocol: A Validated Approach
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is typically achieved through the cyclization of a 2-aminophenol derivative.[2][3][4] For the synthesis of the 8-chloro isomer, the logical and commercially available precursor is 2-amino-3-chlorophenol (CAS: 56962-00-6).[5][6][7] The following protocol outlines a robust and widely applicable method.
Reaction Scheme
Caption: Synthetic workflow for 8-chloro-3,4-dihydro-2H-1,4-benzoxazine.
Step-by-Step Methodology
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Reaction Setup: To a solution of 2-amino-3-chlorophenol (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 8-chloro-3,4-dihydro-2H-1,4-benzoxazine.
Rationale Behind Experimental Choices
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl and the amino groups, thereby activating them for nucleophilic attack.
-
Reagents: 1,2-dibromoethane serves as a two-carbon electrophile that undergoes sequential intramolecular cyclization, first at the more nucleophilic phenoxide and then at the amino group, to form the oxazine ring.
Spectroscopic Analysis
The structural confirmation of the synthesized 8-chloro-3,4-dihydro-2H-1,4-benzoxazine would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of related benzoxazine derivatives.[8][9][10][11][12][13]
¹H NMR (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-7.2 | m | 3H | Aromatic protons (Ar-H) |
| ~ 4.3 | t | 2H | -O-CH₂- |
| ~ 3.4 | t | 2H | -N-CH₂- |
| ~ 3.8 (broad) | s | 1H | N-H |
¹³C NMR (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Ar-C-O |
| ~ 138 | Ar-C-N |
| ~ 115-130 | Aromatic carbons |
| ~ 110 | Ar-C-Cl |
| ~ 65 | -O-CH₂- |
| ~ 43 | -N-CH₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[14][15][16][17][18]
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3350 | N-H stretching |
| ~ 3050 | Aromatic C-H stretching |
| ~ 2850-2950 | Aliphatic C-H stretching |
| ~ 1500, 1600 | Aromatic C=C stretching |
| ~ 1230 | Asymmetric C-O-C stretching of the oxazine ring |
| ~ 1030 | Symmetric C-O-C stretching |
| ~ 750 | C-Cl stretching |
Applications in Drug Discovery
The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[19][20][21][22][23] Derivatives of 1,4-benzoxazine have demonstrated a wide array of pharmacological activities.
The introduction of a chlorine atom into a drug candidate can significantly modify its pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, increase metabolic stability, and improve binding affinity to biological targets.
Caption: Diverse pharmacological potential of the benzoxazine scaffold.
Given this context, 8-chloro-3,4-dihydro-2H-1,4-benzoxazine represents a valuable building block for the synthesis of novel therapeutic agents. Its potential areas of application include:
-
Anticancer Drug Development: Many substituted benzoxazines have shown potent antiproliferative activity against various cancer cell lines.[24] The 8-chloro isomer can be used as a starting point for developing new cytotoxic agents.
-
Antimicrobial Agents: The benzoxazine nucleus is a key component of several antibacterial and antifungal compounds.[23] The lipophilic nature of the chloro-substituent may enhance the compound's ability to penetrate microbial cell walls.
-
Central Nervous System (CNS) Agents: The ability of the benzoxazine scaffold to cross the blood-brain barrier has led to its investigation for neuroprotective and other CNS-active drugs.
Conclusion
8-chloro-3,4-dihydro-2H-1,4-benzoxazine, identified by CAS number 939759-05-4, is a valuable heterocyclic compound with significant potential, particularly in the field of medicinal chemistry. While specific experimental data for this isomer is limited, its synthesis is readily achievable through established methods. Its structural features suggest a range of biological activities that warrant further investigation. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this and related benzoxazine derivatives.
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